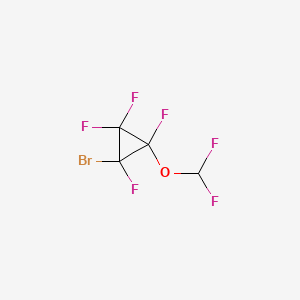
1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane is a fluorinated organic compound with a unique structure that includes a cyclopropane ring substituted with bromine and difluoromethoxy groups
准备方法
The synthesis of 1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Addition of Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using difluoromethyl ether and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
化学反应分析
1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.
Agrochemicals: The compound can be used in the development of new pesticides and herbicides with enhanced efficacy and environmental compatibility.
Materials Science: It can be utilized in the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and low surface energy.
作用机制
The mechanism by which 1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, as well as improve the compound’s pharmacokinetic properties.
相似化合物的比较
1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane can be compared with other fluorinated cyclopropane derivatives, such as:
- 1-Bromo-2-(trifluoromethoxy)-1,2,3,3-tetrafluorocyclopropane
- 1-Bromo-2-(difluoromethoxy)benzene
- 1-Bromo-2-(difluoromethoxy)ethane
These compounds share similar structural features but differ in the number and position of fluorine atoms and other substituents. The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective.
属性
CAS 编号 |
58707-65-6 |
|---|---|
分子式 |
C4HBrF6O |
分子量 |
258.94 g/mol |
IUPAC 名称 |
1-bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane |
InChI |
InChI=1S/C4HBrF6O/c5-2(8)3(9,10)4(2,11)12-1(6)7/h1H |
InChI 键 |
MVWWDBRICUGSFW-UHFFFAOYSA-N |
规范 SMILES |
C(OC1(C(C1(F)Br)(F)F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


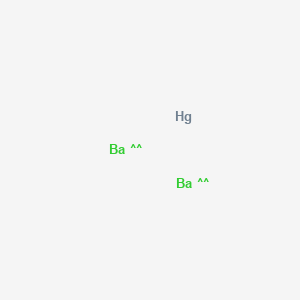
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
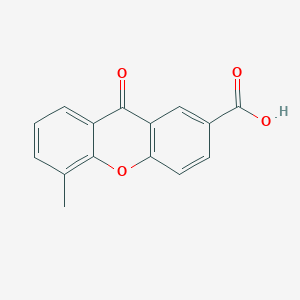
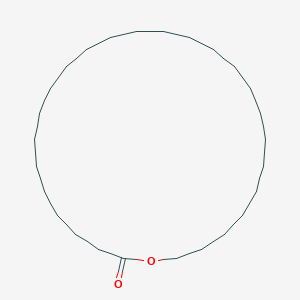
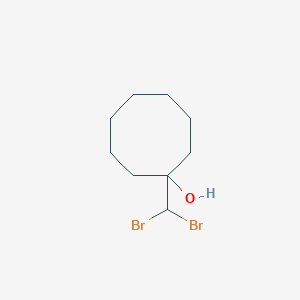

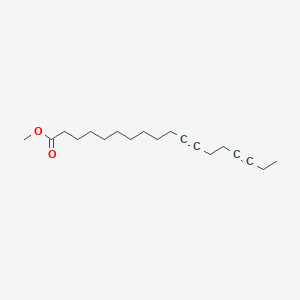
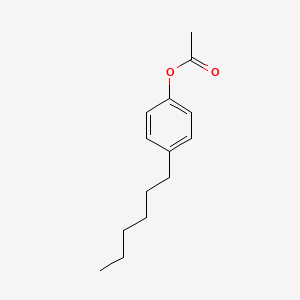
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
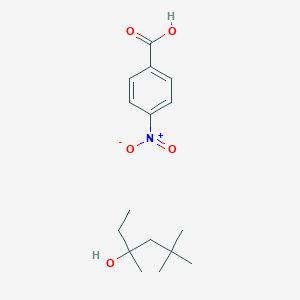
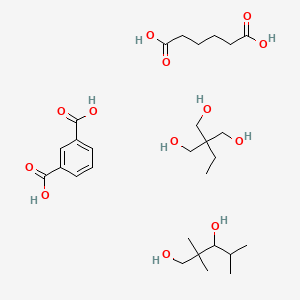
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
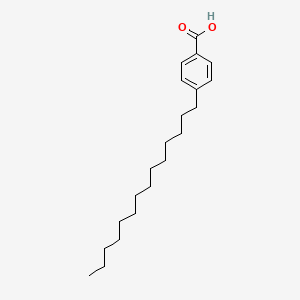
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
